2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Description
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS: 1043903-19-0) is a nitrogen-rich heterocyclic compound characterized by a fused triazolo-pyridine core with a chlorine substituent at position 2 and a carboxylic acid group at position 4. Its molecular formula is C₇H₅ClN₃O₂, and it is commercially available as a specialized building block for pharmaceutical and agrochemical research, priced at €745 for 50 mg . The compound’s structure combines electron-withdrawing (Cl) and ionizable (COOH) groups, making it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUJKBWRMPYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, making it a sustainable approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like JAK1, JAK2, and PHD-1, which are targets for treating diseases such as cancer and inflammatory disorders.
Pharmaceuticals: The compound’s unique structure makes it a candidate for developing new drugs with potential therapeutic effects.
Materials Science: Its chemical properties are explored for creating novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, blocking their activity and thereby modulating signaling pathways involved in cell proliferation and immune responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and commercial attributes of the target compound with analogs:
| Compound Name | Substituents | Molecular Formula | CAS Number | Molecular Weight | Price (50 mg) | Key Features |
|---|---|---|---|---|---|---|
| Target: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | Cl (C2), COOH (C6) | C₇H₅ClN₃O₂ | 1043903-19-0 | 198.57 g/mol | €745 | High reactivity due to Cl and COOH |
| 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | Cl (C6), COOH (C2) | C₆H₃ClN₄O₂ | 215530-62-4 | 198.57 g/mol | - | Pyridazine core; different ring system |
| 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid methyl ester | NH₂ (C2), COOCH₃ (C6) | C₈H₈N₄O₂ | 1094107-41-1 | 192.17 g/mol | - | Ester prodrug potential |
| 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid | 4-Fluorophenyl (C2), COOH (C6) | C₁₃H₈FN₃O₂ | 1518353-53-1 | 257.22 g/mol | - | Enhanced lipophilicity from aryl group |
Key Observations :
- Ring System Differences : The pyridazine variant (CAS: 215530-62-4) has a six-membered ring with two nitrogen atoms, altering electronic properties compared to the pyridine-based target compound .
- Substituent Effects : The carboxylic acid group in the target enhances solubility and hydrogen-bonding capacity, while methyl esters (e.g., CAS: 1094107-41-1) may serve as prodrugs .
- Aryl vs.
Physicochemical and Commercial Considerations
- Solubility : The carboxylic acid group improves aqueous solubility compared to methyl esters or aryl-substituted analogs.
- Cost : The target compound’s high price (€745/50 mg) reflects its specialized synthetic route and demand in drug discovery .
- Stability: The chlorine substituent may increase stability against metabolic degradation compared to amino or methyl groups.
Biological Activity
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a synthetic compound that belongs to the class of triazolo-pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity, focusing on recent findings and case studies.
- Chemical Formula: CHClNO
- Molecular Weight: 163.13 g/mol
- CAS Number: 1043903-19-0
- PubChem ID: 23438842
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of triazolo derivatives, including this compound. These compounds were shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation.
In a study comparing various pyrimidine derivatives, the triazolo compounds exhibited comparable anti-inflammatory activity to established drugs like indomethacin and celecoxib.
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. It was found to inhibit AXL receptor tyrosine kinase function, which is associated with cancer progression and metastasis. The inhibition of this pathway suggests that the compound could be beneficial in treating certain types of cancer.
Antichlamydial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has shown selective activity against Chlamydia species. The compound was part of a series that demonstrated significant antibacterial activity against N. meningitidis and H. influenzae, indicating its potential as a lead for developing new antibiotics.
Study on Inhibition of AXL Kinase
A patent filed in 2009 detailed the use of triazolo compounds for inhibiting AXL kinase, emphasizing their therapeutic potential in treating proliferative conditions such as cancer . The study provided evidence that these compounds could effectively reduce tumor growth in various preclinical models.
In Vitro Studies on Anti-inflammatory Effects
In vitro assays conducted on RAW264.7 macrophages demonstrated that derivatives of triazolo compounds significantly decreased levels of inflammatory markers such as iNOS and COX-2 mRNA expression . This suggests a robust mechanism through which these compounds exert their anti-inflammatory effects.
Q & A
Q. Key Considerations :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalyst Efficiency | Use Pd(OAc)₂ for higher regioselectivity | |
| Solvent Choice | Polar aprotic solvents (DMF, toluene) | |
| Purity Control | Recrystallization from ethanol/water mixtures |
Which spectroscopic and chromatographic techniques are most effective for characterizing structural features of this compound?
Basic Research Question
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ring substitution patterns and carboxylic acid proton environment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .
Data Interpretation Tip : Cross-reference spectral data with structurally similar compounds (e.g., pyrazolo-pyridine analogs) to resolve ambiguities .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- First Aid : Immediate washing with water for skin contact (15+ minutes); seek medical attention if irritation persists .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Risk Mitigation : Conduct a hazard assessment using Safety Data Sheets (SDS) for related triazolo-pyridines .
How can computational modeling predict reaction pathways for modifying the triazolo-pyridine core?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Predict Regioselectivity : Identify thermodynamically favorable sites for substitution (e.g., chloro vs. carboxylic acid groups) .
- Optimize Catalysts : Screen transition-metal catalysts (Pd, Cu) for cross-coupling reactions using molecular docking simulations .
- Solvent Effects : COSMO-RS models to evaluate solvent polarity impacts on reaction yields .
Case Study : A study on analogous triazolo-pyridines used Gaussian 09 to simulate free energy profiles for cyclization steps, aligning with experimental outcomes .
What strategies resolve contradictions in biological activity data across different assay conditions?
Advanced Research Question
Discrepancies often arise from assay-specific variables. Methodological solutions include:
- Standardized Assay Protocols : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to normalize potency comparisons .
- Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic vs. cell-based assays) .
Example : A pyrazolo-pyridine derivative showed conflicting IC₅₀ values in kinase assays due to ATP concentration differences; normalization to [ATP] resolved the issue .
How do solvent effects and catalyst selection influence regioselectivity in triazolo-pyridine derivatization?
Advanced Research Question
Regioselectivity is governed by:
- Solvent Polarity : Polar solvents (DMF) stabilize charged intermediates, favoring C-2 substitution; nonpolar solvents (toluene) promote C-6 reactivity .
- Catalyst-Substrate Interactions : Pd catalysts favor cross-coupling at electron-deficient positions, while Cu(I) enhances nucleophilic aromatic substitution .
Q. Experimental Design Table :
| Reaction Condition | Outcome (Major Product) | Reference |
|---|---|---|
| Pd(OAc)₂, DMF, 80°C | C-2 substituted derivative (85%) | |
| CuI, toluene, 110°C | C-6 substituted derivative (78%) |
What methodologies enable efficient scale-up from milligram to gram-scale synthesis?
Advanced Research Question
Critical steps for scale-up:
- Batch Reactor Optimization : Control exothermic reactions using jacketed reactors with temperature feedback loops .
- Catalyst Recovery : Immobilized catalysts (e.g., Pd on carbon) to reduce costs .
- In-line Analytics : PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .
Case Study : A gram-scale synthesis of a triazolo-pyridine analog achieved 92% yield using continuous flow chemistry with immobilized Cu catalyst .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
